molecular formula C6H14N2O2S B1603441 1-Methanesulfonylpiperidin-3-ylamine CAS No. 934107-80-9

1-Methanesulfonylpiperidin-3-ylamine

Cat. No.: B1603441
CAS No.: 934107-80-9
M. Wt: 178.26 g/mol
InChI Key: POTVOTFGDLUIQC-UHFFFAOYSA-N
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Description

Preparation Methods

1-Methanesulfonylpiperidin-3-ylamine can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methanesulfonylpiperidin-3-ylamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfonamides, sulfides, and substituted piperidines.

Scientific Research Applications

1-Methanesulfonylpiperidin-3-ylamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methanesulfonylpiperidin-3-ylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity . The pathways involved often include the inhibition of key enzymes in metabolic or signaling pathways.

Comparison with Similar Compounds

1-Methanesulfonylpiperidin-3-ylamine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-methylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-4-2-3-6(7)5-8/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTVOTFGDLUIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599142
Record name 1-(Methanesulfonyl)piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934107-80-9
Record name 1-(Methanesulfonyl)piperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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